5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene ring, a pyrimidine ring, and multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves multiple steps, including the formation of the benzothiophene and pyrimidine rings, followed by the introduction of the chloro, ethylcarbamoyl, and ethylsulfanyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzothiophene and pyrimidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene and pyrimidine rings may play a crucial role in binding to these targets, while the functional groups modulate the compound’s activity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzothiophene and pyrimidine derivatives, such as:
- 5-chloro-2-(ethylsulfonyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-pyrimidinecarboxamide
- 5-chloro-3-(ethylsulfanyl)-2-pyridinecarboxylic acid These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in 5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide makes it distinct and potentially more versatile in its applications.
Properties
Molecular Formula |
C18H21ClN4O2S2 |
---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H21ClN4O2S2/c1-3-20-15(24)13-10-7-5-6-8-12(10)27-17(13)23-16(25)14-11(19)9-21-18(22-14)26-4-2/h9H,3-8H2,1-2H3,(H,20,24)(H,23,25) |
InChI Key |
OHPIGDXAZRSXAS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)SCC |
Origin of Product |
United States |
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